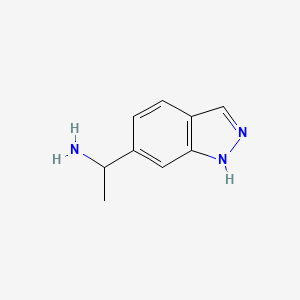![molecular formula C12H15N B6589079 6-phenyl-1-azaspiro[3.3]heptane CAS No. 2028257-91-0](/img/new.no-structure.jpg)
6-phenyl-1-azaspiro[3.3]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-1-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common motif in many pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-1-azaspiro[3.3]heptane typically involves a [2+2] cycloaddition reaction between an endocyclic alkene and chlorosulfonyl isocyanate, resulting in a spirocyclic β-lactam. This intermediate is then reduced using alane to yield the desired azaspiro compound . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for 6-phenyl-1-azaspiro[3This flexibility is crucial for producing derivatives with desired pharmacological properties .
化学反应分析
Types of Reactions
6-Phenyl-1-azaspiro[3.3]heptane undergoes several types of chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride or alane.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, alane.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of N-oxides, while reduction typically yields secondary amines .
科学研究应用
6-Phenyl-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-phenyl-1-azaspiro[3.3]heptane involves its interaction with biological targets, mimicking the behavior of piperidine. This compound can bind to receptors and enzymes, modulating their activity and leading to various pharmacological effects. The specific pathways and molecular targets depend on the context of its application, such as its use in anesthetics where it may interact with sodium channels .
相似化合物的比较
6-Phenyl-1-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which distinguishes it from other similar compounds like:
属性
CAS 编号 |
2028257-91-0 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC 名称 |
6-phenyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-8-12(9-11)6-7-13-12/h1-5,11,13H,6-9H2 |
InChI 键 |
CLGPHFCKVJHPAN-UHFFFAOYSA-N |
规范 SMILES |
C1CNC12CC(C2)C3=CC=CC=C3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



